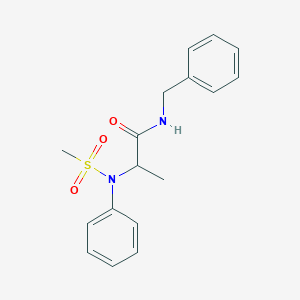
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound known for its antioxidant properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to inhibit oxidative degradation of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols .
Aplicaciones Científicas De Investigación
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer processing to enhance the stability and durability of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties but differs in its methoxy group substitution.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Similar antioxidant properties but with an acetophenone group.
Uniqueness
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features that provide enhanced stability and effectiveness as an antioxidant. Its tetrahydropyrimidine ring and carboxylate group contribute to its distinct chemical behavior and applications .
Propiedades
Fórmula molecular |
C21H30N2O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
methyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-11-15(18(25)27-8)16(23-19(26)22-11)12-9-13(20(2,3)4)17(24)14(10-12)21(5,6)7/h9-10,16,24H,1-8H3,(H2,22,23,26) |
Clave InChI |
HMXPCWMYCMTPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11617208.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617213.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)
![2-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11617222.png)

![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)


